molecular formula C10H13ClF3N B1423459 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 79314-52-6

2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride

Cat. No. B1423459
CAS RN: 79314-52-6
M. Wt: 239.66 g/mol
InChI Key: VSBGLGYGCYTUTB-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride is a chemical compound with the CAS Number: 79314-52-6 . It has a molecular weight of 239.67 . The compound is stored at room temperature and is available in powder form .

Scientific Research Applications

Solubility Analysis in Supercritical Fluids

The solubility of fluoxetine hydrochloride, which shares a similar structural motif with 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, in supercritical carbon dioxide has been studied. This research is crucial in the pharmaceutical industry for determining equipment size in supercritical fluid-based technologies. The study found that solubility increases with pressure, while temperature effects are more complex. The solubility data were modeled, providing insights into the physical properties and interactions of such compounds in supercritical fluids (Hezave et al., 2013).

Drug Delivery Systems

Research involving chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound related to 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, highlights the development of new pH- and thermo-responsive hydrogels. These hydrogels exhibit controlled drug release behaviors, which can be manipulated by changing the pH and temperature. Such materials could be essential for targeted drug delivery, potentially improving the bioavailability and systemic delivery of drugs (Karimi et al., 2018).

Synthesis of Structurally Diverse Libraries

The use of related compounds in alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the synthetic utility of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride derivatives. Such methodologies allow for the creation of various derivatives, expanding the chemical space for drug discovery and other applications (Roman, 2013).

Analytical Chemistry Applications

The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines, which simplifies their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F NMR, demonstrates the analytical applications of trifluoromethyl phenyl compounds. This approach improves the detection and quantification of biogenic amines in beverages, showcasing the potential of related compounds in analytical chemistry (Jastrzębska et al., 2018).

Polymer Modification for Medical Applications

Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlights the potential of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride derivatives in creating polymers with enhanced properties. Such modified polymers exhibit increased thermal stability and significant biological activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound could be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBGLGYGCYTUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride

CAS RN

79314-52-6
Record name Benzeneethanamine, β-methyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79314-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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